1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one
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Overview
Description
1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is characterized by the presence of a chloromethoxy group and a fluorophenyl group attached to an ethanone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one typically involves the reaction of 2-(chloromethoxy)-4-fluorobenzene with ethanone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethoxy and fluorophenyl groups contribute to the compound’s binding affinity and specificity towards these targets. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]ethanone: This compound has a similar ethanone backbone but with different substituents, leading to distinct chemical and biological properties.
1-[2-(Chloromethoxy)-4-bromophenyl]ethan-1-one: The presence of a bromine atom instead of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
1-[2-(Methoxymethoxy)-4-fluorophenyl]ethan-1-one: The substitution of the chloromethoxy group with a methoxymethoxy group can affect the compound’s solubility and stability.
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
1-[2-(chloromethoxy)-4-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H8ClFO2/c1-6(12)8-3-2-7(11)4-9(8)13-5-10/h2-4H,5H2,1H3 |
InChI Key |
ITORLFKNIPTWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCCl |
Origin of Product |
United States |
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